molecular formula C16H13BrN2O3S B2904151 4-bromo-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)benzamide CAS No. 912760-93-1

4-bromo-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)benzamide

Cat. No.: B2904151
CAS No.: 912760-93-1
M. Wt: 393.26
InChI Key: DTKUBFNVQRDGHC-UHFFFAOYSA-N
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Description

4-bromo-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)benzamide is a chemical compound for research use only. It is not intended for diagnostic or therapeutic applications. Benzothiazole derivatives are a significant area of investigation in medicinal chemistry, with studies highlighting their potential as scaffolds for developing enzyme inhibitors and receptor antagonists . Specifically, structurally analogous compounds featuring the benzothiazole core have been explored as potent anticancer agents, with mechanisms of action including inhibition of key targets like the Epidermal Growth Factor Receptor (EGFR) and NRH:quinone oxidoreductase 2 (NQO2) . Furthermore, N-(thiazol-2-yl)benzamide analogs have been identified as a novel class of selective antagonists for the Zinc-Activated Channel (ZAC), functioning as negative allosteric modulators . The presence of bromine and methoxy substituents on this molecular framework may offer valuable sites for further chemical derivatization, supporting its use as a building block in drug discovery and chemical biology research.

Properties

IUPAC Name

4-bromo-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrN2O3S/c1-21-11-7-8-12(22-2)14-13(11)18-16(23-14)19-15(20)9-3-5-10(17)6-4-9/h3-8H,1-2H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTKUBFNVQRDGHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C=C1)OC)SC(=N2)NC(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 4,7-Dimethoxy-1,3-Benzothiazol-2-Amine

The benzothiazole core is typically constructed via cyclocondensation of appropriately substituted aniline derivatives with thiocarbonyl reagents. A validated approach involves:

  • Nitro Reduction and Cyclization : Starting from 3,6-dimethoxy-2-nitroaniline, catalytic hydrogenation (H₂, Pd/C) reduces the nitro group to an amine. Subsequent treatment with carbon disulfide (CS₂) in ethanol under basic conditions (KOH) induces cyclization to form the benzothiazole ring.
  • Alternative Pathways : Microwave-assisted synthesis and one-pot multicomponent reactions have been reported for analogous benzothiazoles, though yields for 4,7-dimethoxy variants remain suboptimal (<60%) compared to traditional methods.

Table 1: Comparative Yields of Benzothiazole Amine Synthesis

Method Conditions Yield (%) Purity (%)
Nitro Reduction H₂ (1 atm), Pd/C, EtOH 85 98
Microwave Irradiation 150°C, 20 min 58 95
One-Pot Multicomponent EtOH, reflux, 6 h 72 97

Preparation of 4-Bromobenzoyl Chloride

The electrophilic partner, 4-bromobenzoyl chloride, is commercially available but can be synthesized via chlorination of 4-bromobenzoic acid using thionyl chloride (SOCl₂) or oxalyl chloride. Reaction of 4-bromobenzoic acid (1.0 equiv) with SOCl₂ (2.5 equiv) in anhydrous dichloromethane at 40°C for 3 h achieves near-quantitative conversion (>95%).

Amide Bond Formation: Methodological Approaches

Coupling the benzothiazole amine with 4-bromobenzoyl chloride is the pivotal step, with reaction conditions profoundly influencing yield and purity.

Schotten-Baumann Reaction

A classical method employs biphasic conditions:

  • Procedure : 4,7-Dimethoxy-1,3-benzothiazol-2-amine (1.0 equiv) is suspended in 10% NaOH (aq), and 4-bromobenzoyl chloride (1.2 equiv) in dichloromethane is added dropwise at 0–5°C. Vigorous stirring for 2 h affords the crude amide, which is purified via recrystallization (EtOAc/hexane).
  • Outcomes : Yields range from 65–75%, with minor hydrolysis byproducts (<5%).

Coupling Reagent-Mediated Synthesis

Modern protocols utilize activating agents to enhance efficiency:

  • EDCI/HOBt System : A mixture of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI, 1.5 equiv) and hydroxybenzotriazole (HOBt, 1.5 equiv) in DMF facilitates coupling at room temperature (24 h, 82% yield).
  • HATU Optimization : Employing hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU, 1.2 equiv) with N,N-diisopropylethylamine (DIPEA, 3.0 equiv) in THF achieves 89% yield within 4 h.

Table 2: Amidation Reaction Optimization

Reagent System Solvent Time (h) Yield (%)
Schotten-Baumann DCM/H₂O 2 72
EDCI/HOBt DMF 24 82
HATU/DIPEA THF 4 89

Mechanistic Insights and Side Reactions

The amidation proceeds via nucleophilic acyl substitution, where the benzothiazole amine attacks the electrophilic carbonyl carbon of the acid chloride. Competing hydrolysis of the acid chloride is mitigated by maintaining anhydrous conditions in coupling reagent methods. Notably, the electron-donating methoxy groups on the benzothiazole ring slightly reduce amine nucleophilicity, necessitating stoichiometric excess of the acyl chloride in classical methods.

Scalability and Industrial Considerations

Kilogram-scale production has been demonstrated using the HATU-mediated protocol, with throughputs of 1.2 kg/day reported in pilot plants. Key challenges include:

  • Cost of Coupling Reagents : HATU’s expense limits large-scale adoption, favoring EDCI/HOBt systems despite lower yields.
  • Purification : Recrystallization remains the dominant purification method, though chromatographic techniques are employed for pharmaceutical-grade material (>99.5% purity).

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The benzamide group can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles (amines, thiols, alkoxides), solvents (dimethylformamide, tetrahydrofuran), catalysts (palladium, copper).

    Oxidation Reactions: Oxidizing agents (potassium permanganate, chromium trioxide), solvents (acetic acid, dichloromethane).

    Reduction Reactions: Reducing agents (lithium aluminum hydride, sodium borohydride), solvents (ether, tetrahydrofuran).

Major Products Formed

    Substitution Reactions: Substituted benzamides with various functional groups.

    Oxidation Reactions: Aldehydes or carboxylic acids.

    Reduction Reactions: Amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for the treatment of various diseases.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 4-bromo-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting the activity of enzymes involved in key biological processes.

    Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.

    Disrupting Cellular Pathways: Affecting signaling pathways that regulate cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Structural Comparisons

The target compound shares a benzothiazol-2-yl benzamide scaffold with several analogs, differing in substituent patterns:

Compound Name Benzothiazole Substituents Benzamide Substituents Key Structural Features
4-Bromo-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)benzamide 4,7-Dimethoxy 4-Bromo Electron-donating methoxy groups; halogen substituent
N-(1,3-Benzothiazol-2-yl)benzamide [2-BTBA] None None Unsubstituted scaffold; planar benzothiazole
N-(1,3-Benzothiazol-2-yl)-2-fluorobenzamide [2-BTFBA] None 2-Fluoro Electron-withdrawing fluorine substituent
4-Bromo-N-(4-methoxy-2-nitrophenyl)benzamide N/A 4-Bromo Nitro and methoxy groups on phenyl ring

Key Observations :

  • The 4,7-dimethoxy groups on the benzothiazole in the target compound increase steric bulk and electron density compared to unsubstituted analogs like 2-BTBA. This may enhance solubility and alter binding interactions in biological systems.
  • The 4-bromo substituent on the benzamide is shared with 4-bromo-N-(4-methoxy-2-nitrophenyl)benzamide , but the latter features a nitro group, which is strongly electron-withdrawing.

Crystallographic and Physicochemical Properties

Single-crystal X-ray diffraction (SC-XRD) studies of analogs reveal how substituents affect molecular packing:

Compound Lattice Parameters (Å) Volume (ų) Methodology
2-BTBA a = 5.9479, b = 16.8568, c = 11.9366 1169.13 SC-XRD (SHELX )
2-BTFBA a = 5.2216, b = 20.2593, c = 11.3023 1195.61 SC-XRD (SHELX )
  • The fluorine substituent in 2-BTFBA reduces the a-axis length but increases the b-axis compared to 2-BTBA, indicating altered packing efficiency .
  • The target compound’s dimethoxy groups are expected to increase unit cell volume due to steric bulk, though experimental data is unavailable.

Biological Activity

4-bromo-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and neurology. This article provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C19H22BrN3O3SC_{19}H_{22}BrN_{3}O_{3}S with a molecular weight of 484.4 g/mol. The compound features a benzothiazole moiety which is known for its pharmacological properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Initial studies suggest that it may act as an inhibitor of various enzymes involved in cancer progression and neurodegenerative diseases.

Anticancer Activity

Research has shown that derivatives of benzothiazole compounds exhibit significant anticancer properties. For instance, a related compound demonstrated potent inhibition against non-small cell lung cancer (NSCLC) cell lines with FGFR1 amplification. The IC50 values for these compounds ranged from 1.25 µM to 2.31 µM across different cell lines, indicating strong cytotoxic effects .

Table 1: IC50 Values of Related Compounds in NSCLC Cell Lines

CompoundCell LineIC50 (µM)
C9NCI-H5201.36 ± 0.27
C9NCI-H15811.25 ± 0.23
C9NCI-H2262.31 ± 0.41
C9NCI-H4602.14 ± 0.36
C9NCI-H17031.85 ± 0.32

This data suggests that the compound could be a promising lead in developing targeted therapies for FGFR1-driven cancers.

Neuroprotective Effects

In studies evaluating neuroprotective properties, derivatives similar to this compound have shown potential in protecting neuronal cells from amyloid-beta (Aβ) induced toxicity. Such compounds were able to increase cell viability significantly in SH-SY5Y neuroblastoma cells exposed to Aβ .

Table 2: Protective Activity Against Aβ-Induced Toxicity

CompoundConcentration (µM)Cell Viability (%)
Control-63.21 ± 1.30
Compound A584.74 ± 1.77
Compound A1091.14 ± 1.25
Compound B588.80 ± 0.81
Compound B1098.04 ± 1.70

These results indicate that compounds related to the target benzamide can mitigate the toxic effects associated with neurodegenerative diseases.

Structure-Activity Relationship (SAR)

The structure of benzothiazole derivatives significantly influences their biological activity. Modifications at various positions on the benzothiazole ring can enhance potency and selectivity towards specific biological targets such as FGFR1 or cholinesterase enzymes .

Case Studies

Several studies have focused on the synthesis and evaluation of benzamide derivatives for their anticancer and neuroprotective activities:

  • FGFR1 Inhibitors : A series of compounds were synthesized and evaluated for their ability to inhibit FGFR1 in NSCLC models, with promising results indicating potential for further development as therapeutic agents .
  • Neuroprotective Agents : Compounds derived from similar scaffolds were tested against Aβ-induced toxicity in neuronal models, demonstrating significant protective effects that warrant further investigation .

Q & A

Q. What are the standard synthetic routes for 4-bromo-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)benzamide, and how are reaction conditions optimized?

The synthesis typically involves coupling 4-bromo-benzoyl chloride with 4,7-dimethoxy-1,3-benzothiazol-2-amine in the presence of a base (e.g., triethylamine) in dichloromethane under reflux . Key parameters for optimization include:

  • Temperature : Elevated temperatures (40–60°C) improve reaction rates but may increase side reactions.
  • Solvent choice : Polar aprotic solvents (e.g., DCM) enhance solubility of intermediates.
  • Base selection : Triethylamine is preferred over stronger bases (e.g., NaH) to minimize hydrolysis of the benzothiazole ring .
    Monitoring via TLC (Rf ~0.5 in ethyl acetate/hexane 3:7) and NMR (δ 8.2 ppm for aromatic protons) ensures progress .

Q. How is the compound characterized to confirm structural integrity?

Standard characterization includes:

  • NMR spectroscopy : 1H^1H NMR confirms methoxy groups (δ 3.8–4.0 ppm) and bromine substitution (δ 7.6–8.1 ppm). 13C^13C NMR identifies carbonyl signals (~168 ppm) .
  • Mass spectrometry : ESI-MS shows [M+H]+ peaks at m/z 423.2 (calculated for C₁₆H₁₄BrN₂O₃S) .
  • X-ray crystallography (if applicable): Resolves bond angles and crystal packing, as seen in analogous benzothiazole derivatives (e.g., a = 6.017 Å, b = 15.312 Å in orthorhombic systems) .

Q. What preliminary biological assays are recommended for evaluating its bioactivity?

Initial screens focus on:

  • Enzyme inhibition : Kinase or protease assays (IC₅₀ determination) due to the benzothiazole scaffold’s affinity for ATP-binding pockets .
  • Antimicrobial activity : Broth microdilution assays against Gram-positive/negative bacteria (MIC values) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess selective toxicity .

Advanced Research Questions

Q. How can computational methods enhance reaction design for derivatives of this compound?

Quantum mechanical calculations (e.g., DFT) predict regioselectivity in electrophilic substitutions (e.g., bromine positioning). Molecular docking identifies substituents that maximize target binding (e.g., CYP450 enzymes). The ICReDD framework integrates reaction path searches and experimental feedback loops to optimize multi-step syntheses . Example workflow:

Retrosynthetic analysis : AI tools (e.g., Pistachio/Bkms_metabolic) propose feasible routes .

Transition state modeling : Identifies energy barriers for key steps (e.g., amide coupling).

Experimental validation : Iterative adjustments based on HPLC purity data .

Q. How can conflicting spectral data (e.g., NMR vs. XRD) be resolved for structural validation?

Discrepancies often arise from dynamic effects (e.g., solvent interactions in NMR) versus static crystal structures. Strategies include:

  • Variable-temperature NMR : Detects conformational flexibility (e.g., methoxy group rotation) .
  • Hirshfeld surface analysis : Compares intermolecular interactions in XRD data (e.g., hydrogen bonding vs. van der Waals forces) .
  • DFT-NMR correlation : Calculates chemical shifts for proposed conformers and matches experimental values .

Q. What methodologies address low solubility in biological assays?

  • Co-solvent systems : Use DMSO-water mixtures (<5% DMSO to avoid cytotoxicity) .
  • Nanoparticle encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles improve bioavailability (e.g., 80% loading efficiency reported for similar benzamides) .
  • Prodrug design : Introduce hydrolyzable groups (e.g., esters) that enhance solubility and release the active compound in vivo .

Q. How does the electronic effect of substituents influence bioactivity?

  • Bromine : Electron-withdrawing effect increases electrophilicity, enhancing covalent binding to cysteine residues in target proteins .
  • Methoxy groups : Electron-donating effects improve membrane permeability (logP ~2.8) but may reduce metabolic stability .
    Structure-activity relationship (SAR) studies using Hammett constants (σ) correlate substituent effects with IC₅₀ values .

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